molecular formula C15H13NO2 B2908417 (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide CAS No. 182572-98-1

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide

Cat. No. B2908417
CAS RN: 182572-98-1
M. Wt: 239.274
InChI Key: CYJJBQPBDGQQFZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide, commonly referred to as NPPE, is a synthetic organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and biochemistry. It is a versatile molecule that can be used for a variety of purposes, including as a synthetic intermediate in the production of drugs and other compounds, as a substrate for enzymatic reactions, and as a tool to study the structure and function of proteins.

Scientific Research Applications

Dual-Emissive Behavior and Fluorescence Properties

Synthesis of Cinnamamides

Cinnamamides have diverse applications, including anti-inflammatory and analgesic properties. Here’s a method for their efficient synthesis:

Antidepressant Activity

N-(2-Hydroxyethyl) cinnamamide, a derivative of cinnamamide, shows antidepressant-like action:

Antimicrobial, Anticancer, and Antioxidant Properties

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives combine cinnamic acid and benzenesulfonamide moieties:

properties

IUPAC Name

(E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJBQPBDGQQFZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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